2-(1,3-Dithian-2-yl)-4-methoxyphenol
Description
2-(1,3-Dithian-2-yl)-4-methoxyphenol is a sulfur-containing aromatic compound characterized by a 1,3-dithiane ring fused to a phenol moiety substituted with a methoxy group at the para position. Its molecular formula is C₁₁H₁₄O₂S₂, with a molecular weight of 226.36 g/mol . The compound’s structure combines the electron-donating methoxy group with the steric and electronic effects of the dithiane ring, making it a versatile intermediate in organic synthesis, particularly for applications requiring regioselective functionalization .
Synthesis:
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving the reaction of a dithiane precursor (e.g., 2-(1,3-dithian-2-yl)indole derivatives) with methoxy-substituted aryl halides under basic conditions has been reported. Key steps include:
- Use of n-BuLi in anhydrous THF at low temperatures (-40°C) to generate reactive intermediates .
- Protection of reactive sites (e.g., indole nitrogen with a p-methoxyphenylsulfonyl group) to prevent side reactions .
- Purification via flash chromatography (e.g., ether/hexane systems) yields the final product with ~70–83% efficiency .
Characterization:
Structural confirmation relies on ¹H/¹³C NMR, IR, and MS. Distinctive spectral features include:
Properties
Molecular Formula |
C11H14O2S2 |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
GELLBDYSEBCXIB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2SCCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Findings:
Reactivity Differences: The methoxy group in 2-(1,3-dithian-2-yl)-4-methoxyphenol deactivates the aromatic ring toward electrophilic substitution but directs incoming electrophiles to the ortho position due to steric and electronic effects . In contrast, phenol analogues (e.g., 4-(2-methyl-1,3-dithian-2-yl)phenol) exhibit higher reactivity at the para position due to the -OH group’s strong activating effect . Adamantylation studies show that -OH groups (as in 4-methoxyphenol derivatives) direct substitution more effectively than -OMe, resulting in regioisomeric ratios of 9:1 (ortho:meta) .
Synthetic Efficiency: Yields for dithiane-containing compounds (e.g., 70–83% for 2-(1,3-dithian-2-yl)-4-methoxyphenol) are generally higher than those for adamantylated derivatives (50–74%) due to the stability of dithiane intermediates during lithiation .
Spectroscopic Differentiation: Dithiane vs. Adamantyl: The dithiane ring introduces distinct ¹³C NMR signals at δ 30–35 ppm (methylene carbons), absent in adamantyl derivatives . Methoxy vs. Hydroxy: IR spectra of methoxy-substituted compounds show C-O stretches at 1250 cm⁻¹, whereas phenolic -OH groups exhibit broad peaks near 3300 cm⁻¹ .
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